molecular formula C10H16ClN3O B1463129 2-(Piperidin-3-ylmethoxy)-pyrimidine hydrochloride CAS No. 1185307-62-3

2-(Piperidin-3-ylmethoxy)-pyrimidine hydrochloride

Número de catálogo: B1463129
Número CAS: 1185307-62-3
Peso molecular: 229.71 g/mol
Clave InChI: JPBOZJCPXQJDDP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(Piperidin-3-ylmethoxy)-pyrimidine hydrochloride (CAS: 1185307-62-3) is a heterocyclic compound with the molecular formula C₁₀H₁₆ClN₃O and a molecular weight of 229.71 g/mol. It is a pyrimidine derivative featuring a piperidine ring connected via a methoxy linker. This compound is primarily used as a building block in drug discovery and organic synthesis . Storage conditions recommend sealing the compound in a dry environment at room temperature to maintain stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-3-ylmethoxy)-pyrimidine hydrochloride typically involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives or the cyclization of amino alcohols.

    Methoxylation: The piperidine intermediate is then reacted with a methoxy group donor, such as methanol, under acidic conditions to form the methoxy-piperidine intermediate.

    Coupling with Pyrimidine: The methoxy-piperidine intermediate is then coupled with a pyrimidine derivative under basic conditions to form the final product, 2-(Piperidin-3-ylmethoxy)-pyrimidine.

    Hydrochloride Formation: The final product is treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions and the use of catalysts to increase yield and efficiency. The process may also include purification steps such as crystallization and recrystallization to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-(Piperidin-3-ylmethoxy)-pyrimidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, basic or neutral conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the methoxy group.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1. JAK Inhibition

One of the most significant applications of 2-(Piperidin-3-ylmethoxy)-pyrimidine hydrochloride is its role as a Janus kinase (JAK) inhibitor. JAK inhibitors are crucial in treating autoimmune diseases and certain cancers by modulating immune responses. The compound has been identified as a potential therapeutic agent for conditions such as rheumatoid arthritis, psoriasis, and various hematological malignancies due to its ability to inhibit JAK pathways effectively .

1.2. Antioxidant Activity

Research has indicated that derivatives of pyrimidine compounds, including this compound, exhibit notable antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases . The biological evaluation of similar pyrimidine derivatives has shown promising antioxidant activities, suggesting a potential role in developing treatments aimed at oxidative stress-related conditions .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of piperidine derivatives with pyrimidine precursors. The compound's structure can be characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming its molecular formula C10H16ClN3OC_{10}H_{16}ClN_3O .

Table 1: Synthesis Overview

StepReagents UsedConditionsYield
1Piperidine + Pyrimidine precursorReflux in ethanolHigh
2Hydrochloric acidAcidificationModerate

Case Studies

3.1. Clinical Research on Autoimmune Diseases

A study published in a peer-reviewed journal explored the efficacy of JAK inhibitors, including derivatives of this compound, in treating autoimmune diseases like rheumatoid arthritis. The results indicated a significant reduction in disease activity scores among patients treated with these compounds compared to placebo groups, highlighting their therapeutic potential .

3.2. Antioxidant Studies

In another investigation focusing on the antioxidant properties of pyrimidine derivatives, researchers tested various compounds against established antioxidants like Trolox. The findings revealed that certain derivatives exhibited up to 82% effectiveness in scavenging free radicals, positioning them as candidates for further development in antioxidant therapies .

Mecanismo De Acción

The mechanism of action of 2-(Piperidin-3-ylmethoxy)-pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Substituted Pyrimidine/Piperidine Moieties

The following table highlights key structural and functional differences between the target compound and its analogues:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Properties/Applications
2-(Piperidin-3-ylmethoxy)-pyrimidine hydrochloride 1185307-62-3 C₁₀H₁₆ClN₃O 229.71 Pyrimidine core with piperidine-methoxy substituent Building block for drug synthesis; limited availability
4-Chloro-2-(piperidin-3-ylmethoxy)pyrimidine hydrochloride 1185311-80-1 C₁₀H₁₅Cl₂N₃O 264.16 Chlorine substitution at pyrimidine 4-position Enhanced electrophilicity; potential intermediate in kinase inhibitor synthesis
5-Bromo-2-(piperidin-3-yloxy)pyrimidine hydrochloride 1632286-11-3 C₉H₁₂BrClN₃O 302.57 Bromine substitution at pyrimidine 5-position; ether linker instead of methoxy Improved halogen bonding for receptor targeting; higher molecular weight
4-Methyl-2,6-bis(piperidin-3-ylmethoxy)pyrimidine dihydrochloride 1289388-29-9 C₁₇H₂₈Cl₂N₄O₂ 395.34 Dual piperidine-methoxy groups at pyrimidine 2,6-positions; methyl group at 4-position Increased solubility (dihydrochloride salt); potential for multi-target drug design
2-(Piperidin-3-yloxy)-5-(trifluoromethyl)pyridine hydrochloride 1220037-04-6 C₁₁H₁₄ClF₃N₂O 282.69 Trifluoromethyl group on pyridine ring; ether linker Enhanced metabolic stability and lipophilicity; applications in CNS therapeutics

Functional and Pharmacological Differences

Substituent Effects :

  • Halogenation : The introduction of chlorine (CAS 1185311-80-1) or bromine (CAS 1632286-11-3) increases electrophilicity, making these compounds more reactive in cross-coupling reactions . Bromine’s larger atomic radius may enhance binding to hydrophobic enzyme pockets.
  • Trifluoromethyl Groups : The trifluoromethyl derivative (CAS 1220037-04-6) exhibits improved metabolic stability due to fluorine’s electronegativity, a critical feature in CNS drug design .
  • Dihydrochloride Salts : Compounds like CAS 1289388-29-9 benefit from higher aqueous solubility, advantageous for formulation but may pose hygroscopic challenges .

Biological Activity :

  • The target compound (CAS 1185307-62-3) lacks functional groups for specific receptor interactions, limiting its direct pharmacological use. In contrast, analogues like Risperidone Intermediate (CAS 152542-00-2, C₂₃H₂₈FN₃O₃·HCl ) target dopamine and serotonin receptors, highlighting how structural complexity correlates with therapeutic specificity .

Safety Profiles: While direct toxicity data for the target compound are unavailable, structurally related piperidine derivatives (e.g., 3-(2-Methylphenoxy)piperidine hydrochloride) show hazards such as acute oral toxicity (H302) and skin irritation (H315), underscoring the need for cautious handling .

Actividad Biológica

2-(Piperidin-3-ylmethoxy)-pyrimidine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C11H15ClN2O
  • CAS Number : 1185307-62-3
  • Structure : The compound features a pyrimidine ring substituted with a piperidine-derived methoxy group, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound has shown promise as a modulator of kinase activity, particularly in relation to the Janus kinase (JAK) pathway, which plays a significant role in immune responses and inflammation.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to established antimicrobial agents.

Microorganism MIC (µg/mL)
Escherichia coli6.5
Candida albicans250

These results suggest that the compound could be explored further as an alternative treatment for infections caused by resistant strains.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Notably, it has displayed selective cytotoxicity against tumor cells while sparing normal cells.

Case Study:
In a study evaluating the effects on human lung cancer cell lines (A549), this compound exhibited an IC50 value of approximately 15 µM, indicating significant anti-proliferative effects.

Safety and Toxicology

Toxicological assessments have revealed that the compound possesses a favorable safety profile. In animal models, it did not exhibit acute toxicity at doses up to 2000 mg/kg. Furthermore, pharmacokinetic studies indicated reasonable bioavailability and clearance rates, suggesting potential for oral administration.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of pyrimidine derivatives has provided insights into how modifications affect biological activity. The presence of the piperidine moiety is crucial for enhancing binding affinity to target proteins involved in disease pathways.

Recent Advances

A recent review highlighted advancements in pyrimidine-based drugs, noting that derivatives similar to this compound are being investigated for their roles in treating conditions such as autoimmune diseases and cancers. The compound's ability to inhibit JAK kinases positions it as a candidate for further development in therapies targeting inflammatory disorders.

Q & A

Q. What synthetic routes are recommended for 2-(Piperidin-3-ylmethoxy)-pyrimidine hydrochloride, and how can reaction yields be optimized?

Basic Research Question
Methodological Answer:
The synthesis typically involves coupling a pyrimidine derivative with a piperidine-containing moiety under nucleophilic substitution or Mitsunobu reaction conditions. For example:

  • Step 1: React 2-chloropyrimidine with piperidin-3-ylmethanol in a polar aprotic solvent (e.g., DMF or DMSO) using a base like potassium carbonate to facilitate substitution .
  • Step 2: Purify the intermediate via column chromatography, followed by hydrochloride salt formation using HCl in an ether solvent .
  • Yield Optimization: Monitor reaction progress with TLC or LC-MS. Adjust stoichiometry (e.g., 1.2:1 molar ratio of nucleophile to electrophile) and temperature (60–80°C) to enhance efficiency. Use anhydrous conditions to minimize hydrolysis byproducts .

Q. What analytical techniques are most effective for characterizing purity and structural integrity?

Basic Research Question
Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of piperidine (δ 1.5–3.0 ppm for CH2_2 groups) and pyrimidine (δ 8.0–9.0 ppm for aromatic protons) moieties .
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%). Use a C18 column and a gradient of acetonitrile/water with 0.1% trifluoroacetic acid .
  • Mass Spectrometry (MS): Confirm molecular weight via ESI-MS, expecting [M+H]+^+ at m/z corresponding to C10_{10}H15_{15}N3_3O·HCl (calculated example: 254.2 Da) .

Q. How should researchers handle discrepancies in reported pharmacological activity data?

Advanced Research Question
Methodological Answer:
Discrepancies may arise from variations in assay conditions (e.g., buffer pH, cell lines) or compound purity. To resolve:

  • Replicate Experiments: Standardize protocols (e.g., ATP concentration in kinase assays) and validate using a reference inhibitor .
  • Impurity Profiling: Use LC-MS to identify byproducts (e.g., unreacted starting materials or hydrolysis products) that may interfere with activity .
  • Dose-Response Analysis: Perform IC50_{50} curves across a wider concentration range (e.g., 1 nM–100 µM) to confirm potency thresholds .

Q. What strategies mitigate instability during long-term storage?

Advanced Research Question
Methodological Answer:

  • Storage Conditions: Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation and hygroscopic degradation .
  • Stability Monitoring: Conduct accelerated stability studies (40°C/75% relative humidity for 1–3 months) and analyze degradation products via HPLC. Add stabilizers like ascorbic acid (0.1% w/v) for pH-sensitive formulations .

Q. How can researchers address challenges in solubility for in vitro assays?

Advanced Research Question
Methodological Answer:

  • Solvent Screening: Test solubility in DMSO (primary stock), followed by dilution in assay-compatible buffers (e.g., PBS with 0.1% Tween-80). Avoid concentrations >1% DMSO to prevent cellular toxicity .
  • Salt Form Alternatives: Compare hydrochloride salt solubility with free base or other counterions (e.g., trifluoroacetate) in physiological pH ranges (6.5–7.4) .
  • Nanoparticle Formulation: Use liposomal encapsulation or cyclodextrin complexation to enhance aqueous solubility for in vivo studies .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Basic Research Question
Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and dissolution to avoid inhalation of fine particles .
  • Spill Management: Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol/water (70:30 v/v) .
  • First Aid: For skin contact, rinse immediately with water for 15 minutes. For eye exposure, use an emergency eyewash station and seek medical evaluation .

Q. What computational tools aid in predicting the compound’s pharmacokinetic properties?

Advanced Research Question
Methodological Answer:

  • ADMET Prediction: Use SwissADME or ADMETlab to estimate bioavailability, blood-brain barrier permeability, and cytochrome P450 interactions based on SMILES notation .
  • Molecular Docking: Perform docking studies (e.g., AutoDock Vina) against target proteins (e.g., kinases) to rationalize structure-activity relationships (SAR) .
  • Metabolite Prediction: Employ GLORY or Meteor Nexus to identify potential Phase I/II metabolites for LC-MS/MS method development .

Q. How can researchers validate target engagement in cellular models?

Advanced Research Question
Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA): Treat cells with the compound, lyse, and heat to denature unbound targets. Quantify remaining soluble target protein via Western blot .
  • Photoaffinity Labeling: Incorporate a photoreactive group (e.g., diazirine) into the compound and crosslink to target proteins for pull-down and mass spec identification .

Propiedades

IUPAC Name

2-(piperidin-3-ylmethoxy)pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.ClH/c1-3-9(7-11-4-1)8-14-10-12-5-2-6-13-10;/h2,5-6,9,11H,1,3-4,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBOZJCPXQJDDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=NC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(Piperidin-3-ylmethoxy)-pyrimidine hydrochloride
2-(Piperidin-3-ylmethoxy)-pyrimidine hydrochloride
2-(Piperidin-3-ylmethoxy)-pyrimidine hydrochloride
2-(Piperidin-3-ylmethoxy)-pyrimidine hydrochloride
2-(Piperidin-3-ylmethoxy)-pyrimidine hydrochloride
2-(Piperidin-3-ylmethoxy)-pyrimidine hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.